Molecular Weight and Lipophilicity vs. Unsubstituted Parent Scaffold
The addition of a methyl group to the core azabicyclo[3.2.1]octane scaffold increases molecular weight and lipophilicity. Compared to the unsubstituted 1-Azabicyclo[3.2.1]octane [1], the 3-methyl analog (CAS 90203-76-2) has a higher molecular weight and a predicted higher logP, which can influence membrane permeability and metabolic clearance. Direct quantitative binding or functional data for this specific compound was not found in primary literature [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 125.21 g/mol ; XLogP3-AA: Not available for this compound. |
| Comparator Or Baseline | 1-Azabicyclo[3.2.1]octane (CAS 279-92-5) [1]. Molecular Weight: 111.18 g/mol; XLogP3-AA: 1.1 [1]. |
| Quantified Difference | The target compound has a 14.03 g/mol higher molecular weight. A higher logP is expected based on the additional methyl group, but a specific value is not available. |
| Conditions | Computed properties; not derived from an experimental assay. |
Why This Matters
The increased molecular weight and predicted higher lipophilicity of the 3-methyl analog may offer advantages in designing compounds with improved blood-brain barrier penetration or altered ADME profiles compared to the unsubstituted scaffold.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 19007866, 1-Azabicyclo(3.2.1)octane. Retrieved March 23, 2026. View Source
- [2] Search performed across primary research databases (PubMed, Google Scholar, Google Patents) for '3-Methyl-1-azabicyclo[3.2.1]octane' and CAS '90203-76-2' on March 23, 2026. No direct head-to-head biological activity comparisons were found. View Source
